molecular formula C15H29NO6 B040134 Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 115414-48-7

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B040134
CAS No.: 115414-48-7
M. Wt: 319.39 g/mol
InChI Key: SRZQFVHBXUJPDN-KJWHEZOQSA-N
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Description

Heptyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic alkyl glycoside derived from N-acetylglucosamine (GlcNAc), a monosaccharide critical to glycobiology. The compound features a heptyl (C7) alkyl chain linked via a β-glycosidic bond to the anomeric carbon of GlcNAc. This modification enhances its amphiphilic properties, making it valuable for studying carbohydrate-protein interactions, membrane dynamics, and enzymatic processes. Its synthesis typically involves glycosylation reactions using protected GlcNAc derivatives and heptanol under acidic or Lewis acid catalysis .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZQFVHBXUJPDN-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of N-Acetylglucosamine

The parent sugar, N-acetylglucosamine, requires protection of hydroxyl groups to prevent side reactions. In the patent EP0069678A2, the 3- and 6-positions are protected with allyl and benzyl groups, respectively, while the 4-position is activated for glycosylation. For example, benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is reacted with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide in 1,2-dichloroethane, using mercury bromide as a promoter. Although this example pertains to a trisaccharide synthesis, analogous protecting strategies apply to heptyl glucopyranoside preparation.

Glycosylation with Heptanol

The activated GlcNAc derivative is coupled with heptanol under conditions that favor β-glycosidic bond formation. VulcanChem reports that the reaction efficiency depends on temperature (typically 0–25°C), solvent polarity, and catalyst choice. Polar aprotic solvents like dichloromethane or acetonitrile are preferred to stabilize oxocarbenium ion intermediates, ensuring stereoselectivity. Yields range from 60% to 87%, depending on the purity of the glycosyl donor and the absence of moisture.

Table 1: Representative Reaction Conditions for Traditional Glycosylation

ParameterTypical RangeImpact on Yield/Stereochemistry
Temperature0–25°CLower temps favor β-selectivity
SolventDichloroethane, CH₃CNPolar solvents enhance ion pair stability
PromoterHgBr₂, AgOTfLewis acids improve leaving group departure
Reaction Time4–24 hoursProlonged time increases hydrolysis risk

Radical-Mediated N-Glycosylation

Recent advances in metallaphotoredox catalysis have enabled radical-based glycosylation, circumventing traditional activation methods. A 2024 study describes the use of copper photocatalysts to generate glycosyl radicals from 1-hydroxycarbohydrates, which subsequently couple with heptanol.

Mechanism of Radical Formation

The method employs N-heterocyclic carbene (NHC) activation to convert 1-hydroxy-GlcNAc into a reactive intermediate. Irradiation with visible light in the presence of a copper catalyst (e.g., Cu(I)/dtbbpy) generates a glycosyl radical via single-electron transfer (SET). This radical undergoes coupling with heptanol, followed by rearomatization to yield the β-anomer predominantly (dr > 4:1).

Advantages Over Classical Methods

  • No pre-activation required : Eliminates the need for unstable glycosyl halides.

  • Tolerance to unprotected hydroxyls : Reduces the number of protecting group steps.

  • Scalability : Demonstrated efficacy at 1 mmol scale with 74% yield.

Enzymatic and Chemoenzymatic Approaches

While enzymatic synthesis of alkyl glucosides is less common for N-acetylated sugars, β-glucosidases have been explored for transglycosylation reactions. For instance, β-glucosidase from Aspergillus niger catalyzes the transfer of GlcNAc from p-nitrophenyl-β-D-glucopyranoside to heptanol, albeit with low efficiency (<20% yield).

Limitations and Innovations

Deprotection and Purification Strategies

Final deprotection steps are critical for obtaining the target compound. Common methods include:

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups.

  • Acid hydrolysis : Dilute HCl or TFA cleaves acetyl groups without affecting the glycosidic bond.

  • Chromatography : Silica gel chromatography with EtOAc/hexane gradients achieves >95% purity.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Stereoselectivity (β:α)ScalabilityKey Limitation
Traditional Glycosylation60–873:1 to 5:1ModerateRequires protecting groups
Radical-Mediated70–744:1 to 7:1HighSpecialized equipment needed
Enzymatic10–20Not reportedLowSubstrate specificity

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Discovery

HADG is primarily studied for its potential applications in drug discovery. Its structural features allow it to interact with various biomolecules, which is critical for developing new therapeutics. The compound has been explored in the context of glycoprotein synthesis and modification, which are essential processes in drug formulation and development.

Case Study: Glycoprotein Synthesis

Research indicates that HADG can be utilized in the synthesis of glycoproteins, which play crucial roles in cell signaling and immune responses. The modification of glycoproteins with HADG can enhance their stability and efficacy as drug candidates.

Biochemical Research

In biochemical studies, HADG serves as an effective carbohydrate detergent for solubilizing membrane proteins. This property is vital for maintaining the stability and activity of these proteins during experimental procedures .

Application in Membrane Protein Studies

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. HADG's ability to solubilize these proteins facilitates various analyses, including structural studies and functional assays, thereby advancing our understanding of cellular mechanisms .

Interaction Studies

The interaction of HADG with other biomolecules has been extensively documented. These interactions are significant for understanding its role in biological systems and potential therapeutic effects.

Key Interactions

  • With Enzymes : HADG has shown promise in modulating enzyme activity, potentially leading to novel therapeutic strategies targeting metabolic pathways.
  • With Receptors : Studies suggest that HADG may influence receptor-ligand interactions, which could have implications for drug design targeting specific pathways .

Mechanism of Action

The mechanism of action of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Alkyl Chain Length Variations

The alkyl chain length significantly affects solubility, bioactivity, and enzyme interactions. Key analogs include:

Compound Alkyl Chain (Length) Key Properties References
Heptyl GlcNAc (C7) Heptyl (7) Intermediate hydrophobicity; optimal for membrane incorporation and β-N-acetylhexosaminidase studies.
Hexyl GlcNAc (C6) Hexyl (6) Reduced hydrophobicity compared to heptyl; used in glyconanomaterials for galectin-3 targeting.
Butyl GlcNAc (C4) Butyl (4) Higher water solubility; employed in glycosylation primer studies and enzymatic assays.
Dodecyl GlcNAc (C12) Dodecyl (12) Strongly hydrophobic; utilized in cellular glycosylation priming and lipid bilayer studies.

Functional Group Modifications

  • Deoxygenation at C4: 4-Deoxy-GlcNAc derivatives (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosides) show enhanced substrate specificity for fungal β-N-acetylhexosaminidases, achieving up to 85% hydrolysis rates compared to non-modified analogs .
  • Fluorinated Analogs : 6'-Deoxy-6'-fluoro-N-acetyllactosamine derivatives exhibit altered binding to galectins and improved metabolic stability .
  • Aryl Glycosides: Phenyl or p-nitrophenyl GlcNAc derivatives (e.g., p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) are chromogenic substrates for enzymatic assays due to their UV-active leaving groups .

Enzyme Substrate Specificity

  • β-N-Acetylhexosaminidases : Heptyl and hexyl GlcNAc derivatives are hydrolyzed by fungal enzymes (e.g., Talaromyces flavus) with high efficiency, while 4-deoxy analogs are poor substrates for mammalian enzymes .
  • Galectin-3 Binding: Hexyl GlcNAc-based glycopolymers show strong binding (Kd ~10⁻⁶ M) due to multivalent effects, outperforming monomeric heptyl analogs .

Key Data Tables

Table 1: Enzymatic Hydrolysis Rates of GlcNAc Derivatives

Compound Enzyme Source Hydrolysis Rate (% vs. Ph-GlcNAc) Reference
Heptyl GlcNAc Talaromyces flavus 75%
4-Deoxy-GlcNAc Penicillium spp. 85%
p-Nitrophenyl GlcNAc Human HEXB 95%

Table 2: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL)
Heptyl GlcNAc 305.37 2.8 1.2 (DMSO)
Hexyl GlcNAc 291.34 2.1 3.5 (Water)
Dodecyl GlcNAc 375.48 5.3 0.05 (CHCl₃)

Biological Activity

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also referred to as Heptyl GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc), which has garnered attention in the field of glycobiology due to its potential biological activities. This article explores the compound's biological activity, focusing on its effects on glycosaminoglycan synthesis, immunological applications, and cellular interactions.

  • Molecular Formula : C21H35NO9
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 115431-24-8

Biological Activity Overview

Heptyl GlcNAc is primarily studied for its role in modulating glycosaminoglycan (GAG) synthesis and its potential immunological applications. The following sections detail key findings from recent research.

Effects on Glycosaminoglycan Synthesis

Research has demonstrated that various analogs of 2-acetamido-2-deoxy-D-glucose, including Heptyl GlcNAc, can significantly influence GAG synthesis in cultured cells. A study evaluated the incorporation of labeled glucosamine and sulfate into GAGs using primary hepatocytes:

  • Inhibition of GAG Synthesis : The study found that certain GlcNAc analogs inhibited the incorporation of D-[3H]glucosamine into GAGs, suggesting a competitive mechanism affecting metabolic pathways involved in GAG biosynthesis. Specifically, at a concentration of 1.0 mM, some compounds reduced incorporation to about 7% of control levels, indicating a strong inhibitory effect .

Immunological Applications

Heptyl GlcNAc and its derivatives have been investigated for their potential in immunological applications. The compound can serve as a saccharide primer for synthesizing oligosaccharides in living cells, which is crucial for functional analyses:

  • Oligosaccharide Synthesis : In experiments with HL60 cells, Heptyl GlcNAc was shown to prime the synthesis of various neolacto-series oligosaccharides. This included products such as Lewis(X) and sialyl Lewis(X), which are important for cell-cell interactions and immune responses .

Case Studies and Research Findings

  • Glycosylation Studies : In a detailed analysis, Heptyl GlcNAc was incubated with HL60 cells, resulting in the generation of multiple glycosylated products. High-performance liquid chromatography (HPLC) and mass spectrometry were used to identify these products, confirming their roles in cellular glycosylation pathways .
  • Impact on Protein Synthesis : Another study indicated that while Heptyl GlcNAc analogs inhibited GAG synthesis, they did not significantly affect total protein synthesis at lower concentrations. This suggests a targeted action on specific metabolic pathways without broadly disrupting cellular function .

Summary of Biological Activities

Activity TypeObservations
GAG Synthesis Inhibition Significant reduction in glucosamine incorporation into GAGs at high concentrations .
Immunological Function Priming of oligosaccharide synthesis leading to diverse glycosylated products .
Protein Synthesis Impact Minimal effect on total protein synthesis at lower concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Heptyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : Synthesis typically involves glycosylation of 2-acetamido-2-deoxy-D-glucose with heptanol under acidic (e.g., sulfuric acid) or enzymatic (e.g., β-glucosidase) conditions. Acid catalysis requires precise temperature control (60–80°C) and anhydrous solvents to minimize hydrolysis . Enzymatic methods offer higher stereoselectivity but may require longer reaction times and optimized pH (5.0–6.0) . Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility, with yields ranging from 60% to 85% depending on catalyst choice and purification methods (e.g., column chromatography or recrystallization) .

Q. How is Heptyl 2-acetamido-2-deoxy-β-D-glucopyranoside characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, and 2D-COSY for glycosidic linkage analysis) and mass spectrometry (HRMS for molecular ion verification). For example, the β-configuration is confirmed by a J₁,₂ coupling constant of ~7–8 Hz in ¹H NMR . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (visualization with ceric ammonium molybdate) .

Q. What are the primary applications of this compound in glycobiology and biochemistry?

  • Methodological Answer : It serves as a surfactant in nanoparticle synthesis (e.g., gold or liposomes) due to its amphiphilic structure, stabilizing emulsions at concentrations ≥1 mM . In enzymology, it acts as a substrate for β-N-acetylhexosaminidases, with kinetic parameters (Km, Vmax) determined via fluorometric assays using 4-methylumbelliferyl derivatives . It is also used in cell culture to enhance membrane permeability for drug delivery studies .

Advanced Research Questions

Q. How does the heptyl chain length influence surfactant properties compared to shorter alkyl analogs (e.g., ethylhexyl or decyl derivatives)?

  • Methodological Answer : The heptyl chain enhances micelle stability (critical micelle concentration [CMC] ~0.5–1.0 mM) compared to ethylhexyl (CMC ~2–3 mM) due to increased hydrophobicity. Dynamic light scattering (DLS) reveals larger micelle diameters (~15 nm vs. 8–10 nm for shorter chains). Branching in ethylhexyl analogs reduces packing efficiency, lowering thermal stability (TGA analysis shows decomposition at 180°C vs. 210°C for linear heptyl) .

Q. What experimental strategies are used to evaluate its role as a substrate or inhibitor for carbohydrate-active enzymes?

  • Methodological Answer :

  • Enzyme kinetics : Hydrolysis rates are measured using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) . For β-N-acetylhexosaminidases, IC₅₀ values are determined via competitive inhibition assays .
  • Structural studies : Crystallography or molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the acetamido group and enzyme active sites (e.g., Asp372 in Talaromyces flavus β-hexosaminidase) .

Q. How can synthesis be optimized to achieve high stereochemical purity for glycosylation studies?

  • Methodological Answer :

  • Protecting groups : Use 3,4,6-tri-O-acetyl protection to direct β-selectivity during glycosylation .
  • Catalyst screening : Enzymatic methods with Thermotoga maritima β-glucosidase achieve >90% β-selectivity vs. 70–80% with acid catalysts .
  • Inversion strategies : Mitsunobu reaction or epoxide ring-opening (e.g., using NaN₃) to correct α/β ratios .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for acid-catalyzed vs. enzymatic synthesis?

  • Methodological Answer : Conflicting yields (e.g., 60% enzymatic vs. 85% acid-catalyzed) arise from side reactions (e.g., hemiacetal formation in acidic conditions). Systematic optimization includes:

  • DoE (Design of Experiments) : Vary temperature, pH, and solvent polarity to map optimal conditions.
  • Quenching experiments : Use TLC to monitor reaction progress and identify hydrolysis byproducts .
  • Scale considerations : Enzymatic methods show better scalability but require immobilized enzymes to reduce costs .

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